
1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene is an organic compound characterized by a benzene ring substituted with five methyl groups and one fluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene can be achieved through visible light-mediated radical fluoromethylation. This method involves the activation of fluoroiodomethane via halogen atom transfer, facilitated by visible light and tris(trimethylsilyl)silane. The reaction conditions typically include the use of molecular sieves and dichloromethane as the solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products: The major products formed from these reactions include fluorinated benzoic acids, methyl-substituted benzenes, and various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced properties such as increased metabolic stability.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique physicochemical properties.
Industry: The compound can be used in the production of advanced materials with specific properties, such as increased resistance to degradation.
Wirkmechanismus
The mechanism by which 1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene exerts its effects involves the interaction of the fluoromethyl group with various molecular targets. The high electronegativity of fluorine can influence the compound’s binding affinity and metabolic stability. The pathways involved may include interactions with enzymes and receptors, leading to changes in biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(Chloromethyl)-2,3,4,5,6-pentamethylbenzene
- 1-(Bromomethyl)-2,3,4,5,6-pentamethylbenzene
- 1-(Hydroxymethyl)-2,3,4,5,6-pentamethylbenzene
Comparison: 1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene is unique due to the presence of the fluoromethyl group, which imparts distinct properties such as increased lipophilicity and metabolic stability compared to its chloromethyl, bromomethyl, and hydroxymethyl analogs. The fluorine atom’s high electronegativity and strong carbon-fluorine bond contribute to these enhanced properties, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
60035-99-6 |
|---|---|
Molekularformel |
C12H17F |
Molekulargewicht |
180.26 g/mol |
IUPAC-Name |
1-(fluoromethyl)-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C12H17F/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H2,1-5H3 |
InChI-Schlüssel |
BXQHNGRORHDOGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)C)CF)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


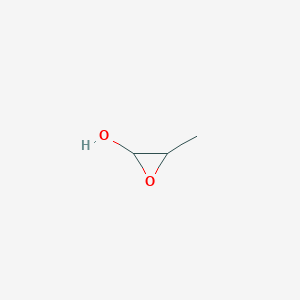
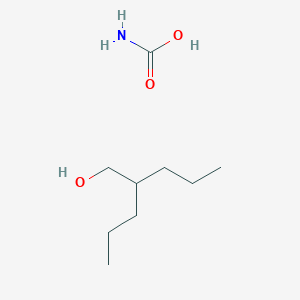
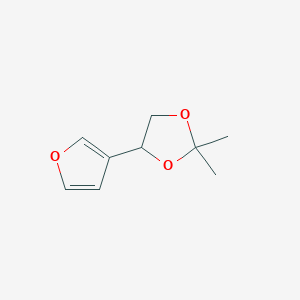
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
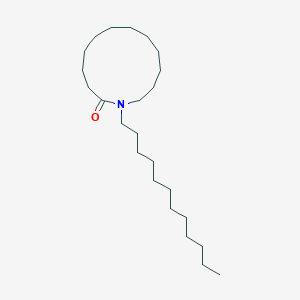
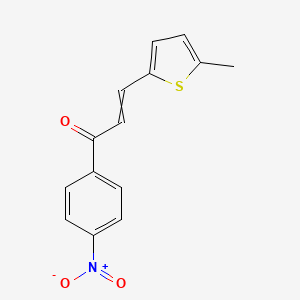
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)

![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)

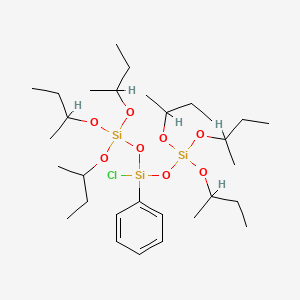
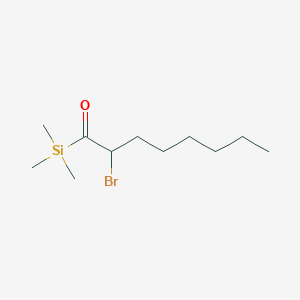
![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)
